molecular formula C11H14N4O3S B3001582 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 1184583-83-2

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B3001582
CAS No.: 1184583-83-2
M. Wt: 282.32
InChI Key: LIXGMHZMUBXDNC-UHFFFAOYSA-N
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Description

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research, designed for research use only. This molecule features a hybrid structure combining a 5-aminopyrazole scaffold with a benzenesulfonamide group, a design strategy often employed to enhance biological activity and selectivity. The 5-aminopyrazole core is a privileged structure in drug discovery, known for its versatile interactions with various biological targets. Research on similar aminopyrazole-sulfonamide hybrids has demonstrated potent efficacy against pathogenic yeast strains, including Candida albicans and Rhodotorula mucilaginosa , with some compounds exhibiting greater potency than the standard antifungal drug fluconazole . The proposed mechanism of action for such compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungal cells . Furthermore, sulfonamide derivatives incorporating pyrazole moieties have shown promising broad-spectrum antimicrobial activity against a range of Gram-positive bacteria and fungi, underscoring their value as lead compounds for developing new anti-infective agents . Beyond antimicrobial applications, the aminopyrazole pharmacophore is extensively investigated for its potential in anticancer and anti-inflammatory drug development. This scaffold is found in molecules that can modulate various kinase pathways and other cellular targets involved in proliferation and inflammation . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening in biological assays, structure-activity relationship (SAR) studies, and the design of more complex therapeutic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGMHZMUBXDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide, a compound with the CAS number 1184583-83-2, belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄N₄O₃S, with a molecular weight of 282.32 g/mol. The structure includes a pyrazole ring substituted with an amino group and a methoxyphenyl moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₃S
Molecular Weight282.32 g/mol
CAS Number1184583-83-2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, this compound has demonstrated significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound exhibited notable inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth percentages of 54.25% and 38.44%, respectively .
    • In contrast, it showed minimal toxicity to normal fibroblasts (GM-6114), indicating a selective action against cancer cells .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the inhibition of specific cellular pathways involved in cell proliferation and survival. The introduction of various substituents on the pyrazole ring has been shown to affect its activity, suggesting structure-activity relationships (SAR) that guide further development .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity:

  • Cytokine Inhibition : Studies have indicated that derivatives similar to this compound can significantly inhibit pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting potential applications in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives exhibit a range of other pharmacological activities:

  • Antioxidant Activity : Compounds in this class have shown promising antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Some studies have reported that related pyrazole sulfonamides possess antibacterial and antifungal properties, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies and Research Findings

Several studies underscore the therapeutic potential of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A recent investigation into various pyrazole derivatives revealed that those with specific substitutions displayed enhanced activity against multiple cancer types, including breast and colorectal cancers .
  • Research on Anti-inflammatory Properties :
    • Research conducted on related compounds demonstrated significant inhibition of inflammatory markers in animal models, supporting their use in developing new anti-inflammatory drugs .

Scientific Research Applications

Chemical Properties and Structure

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide features a pyrazole core substituted with an amino group and a methoxyphenyl moiety. The molecular formula is C11H14N4O3SC_{11}H_{14}N_{4}O_{3}S with a molecular weight of approximately 282.32 g/mol. The sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug development .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer therapy. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLaNot specified
Related pyrazole derivativesVarious73 - 84

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that similar pyrazole derivatives exhibit antifungal properties, particularly against strains of Candida and other fungi. The mechanism typically involves interference with fungal cell membrane synthesis .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismMIC (µg/mL)Reference
This compoundCandida albicans≤ 25
Other pyrazole derivativesRhodotorula≤ 25

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are gaining attention due to their potential in mitigating oxidative stress-related diseases. Research indicates that modifications to the pyrazole structure can enhance antioxidant activity significantly .

Case Study 1: Anticancer Screening

In a systematic screening of various pyrazole derivatives, including the target compound, researchers reported that certain modifications led to enhanced potency against cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions at the molecular level .

Case Study 2: Antifungal Efficacy

A comprehensive evaluation of antifungal activity revealed that compounds similar to this compound exhibited superior efficacy compared to standard antifungal agents like fluconazole. The findings suggest that structural optimization could lead to novel antifungal therapies .

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (C4-SO₂NH₂) differs significantly from carboxamide (C4-CONH₂) derivatives (e.g., 4a–4c, 6f–6g). Sulfonamides are stronger hydrogen bond acceptors and donors, enhancing interactions with polar residues in proteins .
  • Chlorophenyl Groups: Chlorine’s electron-withdrawing nature (e.g., in 4c and 6g) may reduce electron density at the pyrazole core, altering reactivity and binding affinity .

Physicochemical Properties

  • Melting Points : Carboxamide derivatives (4a, 4b, 6f, 6g) exhibit melting points ranging from 178–247°C, influenced by substituents. For instance, 4a (N-phenyl) has a higher melting point (247°C) than 4b (N-4-methylphenyl, 178°C), suggesting that bulkier or polar groups enhance crystallinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines to form the pyrazole core, followed by sulfonylation using sulfonyl chlorides. For example, intermediates like 5-amino-1H-pyrazole-4-sulfonamides can be synthesized via acylation and sulfonylation steps under controlled temperatures (60–80°C) in anhydrous solvents (e.g., DMF or THF) . Optimization includes:

  • Using catalysts like triethylamine to enhance sulfonylation efficiency.
  • Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the sulfonamide product.
  • Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :

  • ¹H-NMR : Detect aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and sulfonamide NH (δ 10–11 ppm, broad singlet). The pyrazole C-H appears as a singlet near δ 8.0 ppm .
  • IR : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and NH₂ vibrations (3450–3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~335 (C₁₁H₁₄N₄O₃S) with fragmentation patterns reflecting loss of SO₂ or methoxyphenyl groups .
  • Elemental Analysis : Validate purity (C: 39.5%, H: 4.2%, N: 16.7%, S: 9.6%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating specific biological targets?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand binding studies (e.g., GPCR targets) to measure IC₅₀ values. For enzyme inhibition, employ kinetic assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the methoxyphenyl or sulfonamide groups. Compare activities to identify critical pharmacophores .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase II) to predict binding modes and affinity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for sulfonamide-containing pyrazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO ≤1% v/v) .
  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .
  • Crystallographic Analysis : Resolve 3D structures of protein-ligand complexes to confirm binding interactions, addressing discrepancies in postulated mechanisms .

Q. How can computational methods be integrated with experimental data to predict the toxicity profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames test outcomes, and cytochrome P450 interactions. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability at 10–100 μM) .
  • QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .

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